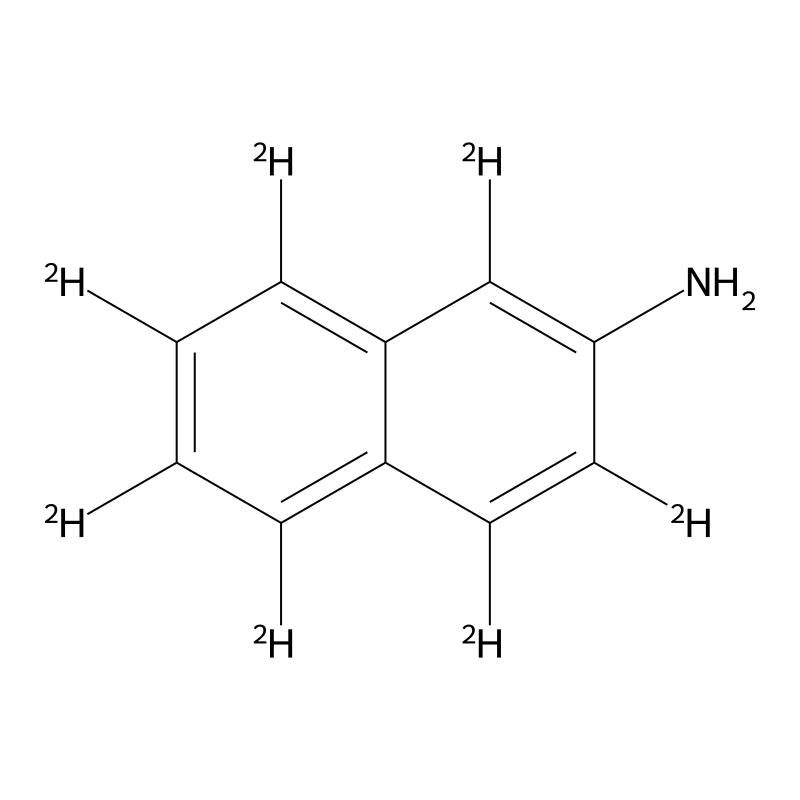

2-Aminonaphthalene-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-Aminonaphthalene-d7 is a deuterated derivative of 2-aminonaphthalene, a compound with the molecular formula C₁₀H₉N and a molecular weight of approximately 150.23 g/mol. The "d7" indicates that seven hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, where deuterated compounds provide clearer signals due to reduced background noise from hydrogen.

2-Aminonaphthalene itself is known for its role in the synthesis of dyes and as an intermediate in organic synthesis. It appears as a colorless to pale yellow liquid that can become reddish upon oxidation. The compound is classified as harmful and potentially carcinogenic, necessitating careful handling in laboratory environments .

- Toxicity: 2-Aminonaphthalene is a suspected carcinogen and may cause skin irritation. It's advisable to handle 2-Aminonaphthalene-d7 with similar precautions, including wearing appropriate personal protective equipment (PPE) like gloves and eye protection.

- Flammability: Aromatic amines like 2-aminonaphthalene are generally combustible. 2-Aminonaphthalene-d7 is likely to possess similar flammability properties.

Mass Spectrometry:

- Internal Standard: 2-AN-d7 serves as a valuable internal standard in mass spectrometry experiments involving 2-AN. Due to its identical chemical properties to 2-AN, except for mass, it experiences the same ionization and fragmentation processes. This allows researchers to account for instrument variability and matrix effects, leading to more accurate quantification of 2-AN in complex samples [].

NMR Spectroscopy:

- Signal Simplification: The deuterium atoms in 2-AN-d7 act as decoupling agents, simplifying the proton nuclear magnetic resonance (NMR) spectrum of the molecule. This is because the interaction between neighboring protons is reduced, leading to sharper and better-resolved peaks. This improved resolution facilitates the assignment of individual peaks to specific protons in the molecule, aiding in structural elucidation [].

Metabolic Studies:

- Tracer Studies: 2-AN-d7 can be employed as a tracer molecule in metabolic studies to investigate the fate and behavior of 2-AN in biological systems. By monitoring the incorporation of the deuterium label into various metabolites, researchers can gain insights into the metabolic pathways and enzymatic transformations undergone by 2-AN [].

Environmental Science:

- Isotope Dilution Analysis: 2-AN-d7 can be utilized in isotope dilution analysis for the quantitative determination of 2-AN in environmental samples like soil and water. This technique involves adding a known amount of 2-AN-d7 to the sample, followed by extraction, purification, and analysis by mass spectrometry. By comparing the ratio of the labelled and unlabelled 2-AN peaks, researchers can determine the original concentration of 2-AN in the sample with high accuracy [].

- Oxidation: When oxidized, it can yield various products, including carboxylic acids.

- Reduction: It can be reduced to form tetrahydro-3-naphthylamine, which exhibits properties typical of aliphatic amines, including basicity and an ammoniacal odor.

- Amination: It can react with different electrophiles to form sulfonic acid derivatives, which are crucial in dye production .

The synthesis of 2-aminonaphthalene-d7 can be achieved through several methods:

- Deuteration: Starting with 2-aminonaphthalene, deuteration can be performed using deuterated reagents or solvents under controlled conditions.

- Bucherer Reaction: Similar to the synthesis of 2-naphthylamine, this method involves heating naphthol with ammonium zinc chloride or ammonium acetate under specific temperatures to yield aminonaphthalene derivatives .

2-Aminonaphthalene-d7 has several applications:

- Analytical Chemistry: Its deuterated form is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

- Environmental Testing: It serves as a reference standard for detecting and quantifying aminonaphthalenes in environmental samples .

- Research: Useful in studies related to metabolism and toxicity due to its structural similarity to biologically active compounds.

Several compounds share structural similarities with 2-aminonaphthalene-d7. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Aminonaphthalene | C₁₀H₉N | Isomer with different biological activities; less studied than 2-aminonaphthalene. |

| 2-Naphthylamine | C₁₀H₉N | Known carcinogen; used historically as a dye precursor. |

| Naphthalenesulfonic Acid | C₁₀H₉NO₃S | Sulfonic derivative used in dye production; less toxic than aminonaphthalenes. |

| 1-Naphthylamine | C₁₀H₉N | Isomeric form; similar applications but differing reactivity patterns. |

The uniqueness of 2-aminonaphthalene-d7 lies in its isotopic labeling, which enables precise analytical measurements while maintaining the chemical behavior typical of aminonaphthalenes. This characteristic makes it particularly valuable for research applications where tracking molecular behavior is essential .

Synthetic Routes for 2-Aminonaphthalene-d7 Production

2-Aminonaphthalene-d7 represents a deuterium-labeled isotopomer of 2-aminonaphthalene with seven deuterium atoms incorporated into specific positions of the naphthalene ring system [1] [2]. The compound maintains the molecular formula C10D7H2N with a molecular weight of 150.23 daltons, wherein deuterium atoms replace hydrogen atoms at positions 1, 3, 4, 5, 6, 7, and 8 of the naphthalene core [1]. The systematic name for this compound is 1,3,4,5,6,7,8-heptadeuterionaphthalen-2-amine, reflecting the specific deuteration pattern achieved through controlled synthetic methodologies [2] [3].

The production of 2-aminonaphthalene-d7 requires sophisticated approaches that ensure both high deuterium incorporation levels and selective positioning of isotopes [17]. Contemporary synthetic strategies focus on achieving deuterium enrichment levels exceeding 98 atom percent to meet analytical and research requirements [1] [17]. The synthesis typically begins with naphthalene-based precursors that undergo sequential deuteration and functionalization processes under carefully controlled reaction conditions [5] [20].

Catalytic Deuteration Methodologies

Catalytic deuteration represents the primary methodology for incorporating deuterium atoms into the naphthalene ring system of 2-aminonaphthalene-d7 [29] [32]. Transition metal-catalyzed hydrogen isotope exchange reactions provide the foundation for achieving high levels of deuterium incorporation while maintaining structural integrity [32] [33]. These methodologies exploit the ability of certain metal catalysts to facilitate the reversible cleavage and formation of carbon-hydrogen bonds, enabling selective deuterium incorporation from deuterium sources such as deuterium gas or deuterium oxide [29] [30].

Homogeneous catalytic systems utilizing iridium complexes have demonstrated exceptional performance for aromatic deuteration reactions [27] [32]. Iridium-based catalysts exhibit superior activity for carbon-hydrogen bond activation in aromatic systems, particularly for aniline derivatives where the amino group can serve as a directing functionality [27]. The catalytic cycle involves oxidative addition of aromatic carbon-hydrogen bonds to the metal center, followed by deuterium incorporation through ligand exchange with deuterium sources [29] [32].

Heterogeneous palladium catalysts supported on carbon substrates offer alternative approaches for deuteration reactions [33]. These systems provide advantages including catalyst recyclability and simplified product isolation procedures [33]. Palladium on carbon catalysts demonstrate excellent regioselectivity for aromatic deuteration when combined with appropriate deuterium sources such as sodium deuteroformate [33]. The heterogeneous approach enables processing of larger quantities while maintaining high deuterium incorporation levels [33].

Ruthenium-based catalytic systems have shown particular effectiveness for selective deuteration of aromatic amines [30]. These catalysts facilitate hydrogen-deuterium exchange reactions under relatively mild conditions while achieving high levels of isotopic incorporation [30]. The mechanistic pathway involves coordination of the amine functionality to the metal center, followed by intramolecular carbon-hydrogen bond activation and subsequent deuterium incorporation [30] [31].

ZSM-5 Molecular Sieve-Mediated Synthesis

ZSM-5 molecular sieves represent a specialized class of zeolite catalysts with unique structural properties that enable selective deuteration reactions [11] [12]. The ZSM-5 framework consists of interconnected channels with ten-membered ring openings that provide molecular selectivity based on substrate size and shape [11] [15]. These materials possess high silica-to-alumina ratios and demonstrate excellent thermal stability under deuteration reaction conditions [10] [11].

The application of ZSM-5 molecular sieves for 2-aminonaphthalene-d7 synthesis exploits the shape-selective properties of the zeolite framework [11] [12]. The naphthalene ring system of the substrate molecule fits within the zeolite channels, enabling intimate contact with active sites while restricting access to competing reaction pathways [12] [15]. This confinement effect enhances selectivity for deuterium incorporation at specific aromatic positions while minimizing side reactions [12].

ZSM-5-mediated deuteration reactions typically employ deuterium gas or deuterium oxide as isotope sources [14] [15]. The zeolite framework facilitates hydrogen-deuterium exchange through surface-bound hydroxyl groups that can exchange with deuterium sources [14]. The resulting deuterated surface species serve as reservoirs for deuterium incorporation into organic substrates [14] [15].

The catalytic mechanism involves adsorption of 2-aminonaphthalene precursors onto ZSM-5 acid sites, followed by carbon-hydrogen bond activation through protonation-deprotonation sequences [15]. Deuterium incorporation occurs through exchange with framework-bound deuterium species [14] [15]. The shape-selective environment of the zeolite channels promotes regioselective deuteration patterns that favor formation of the desired heptadeuterated product [12].

Process optimization for ZSM-5-mediated synthesis requires careful control of reaction temperature, pressure, and deuterium source concentration [10] [15]. Typical reaction temperatures range from 200 to 400 degrees Celsius, with higher temperatures promoting more extensive deuterium incorporation [15]. The silicon-to-aluminum ratio of the ZSM-5 catalyst influences both activity and selectivity, with intermediate ratios providing optimal performance for aromatic deuteration reactions [12] [15].

Purification Strategies for High Isotopic Purity

Achievement of high isotopic purity in 2-aminonaphthalene-d7 requires sophisticated purification methodologies that can effectively separate deuterated products from non-deuterated analogs and partially deuterated intermediates [23] [25]. The purification process must address the challenge of separating compounds with nearly identical chemical properties but different isotopic compositions [23] [26]. Contemporary approaches integrate multiple separation techniques to achieve the isotopic purity levels exceeding 98 atom percent deuterium required for analytical applications [1] [19].

Crystallization-based purification methods exploit subtle differences in crystal lattice energies between deuterated and non-deuterated compounds [23] [25]. The isotope effect on intermolecular interactions can result in preferential crystallization of highly deuterated species under carefully controlled conditions [25]. Recrystallization from deuterated solvents further enhances isotopic purity by minimizing hydrogen-deuterium exchange during the purification process [23].

Chromatographic separation techniques provide powerful tools for achieving high isotopic purity in deuterated compounds [19] [28]. High-performance liquid chromatography systems equipped with specialized stationary phases can resolve isotopomers based on subtle differences in retention behavior [19] [28]. The separation mechanism relies on differential interactions between deuterated and non-deuterated molecules with the chromatographic medium [28].

Sublimation represents another effective purification approach for achieving high isotopic purity [23]. The vapor pressure differences between isotopomers, though small, can be exploited through repeated sublimation cycles under reduced pressure [23] [25]. This method proves particularly effective for removing trace amounts of non-deuterated impurities that may persist after initial synthetic procedures [23].

Distillation techniques, while challenging due to small boiling point differences between isotopomers, can contribute to overall purification strategies when combined with other methods [25] [26]. Fractional distillation under reduced pressure conditions enables partial separation of isotopic species [25]. The technique requires precise temperature control and multiple distillation cycles to achieve significant enrichment [26].

| Purification Method | Isotopic Enrichment Factor | Typical Purity Achievement | Processing Conditions |

|---|---|---|---|

| Recrystallization | 1.2-1.5 | 95-97% | Deuterated solvents, controlled cooling |

| HPLC Separation | 1.1-1.3 | 97-99% | Specialized columns, gradient elution |

| Sublimation | 1.3-1.8 | 96-98% | Reduced pressure, temperature gradient |

| Fractional Distillation | 1.1-1.2 | 94-96% | High reflux ratio, precise temperature control |

Advanced Analytical Verification Techniques

Comprehensive characterization of 2-aminonaphthalene-d7 requires advanced analytical methodologies capable of determining both structural integrity and isotopic composition with high precision [17] [19]. These techniques must provide quantitative assessment of deuterium incorporation levels, confirmation of deuteration patterns, and verification of chemical purity [19] [21]. The analytical approach integrates complementary spectroscopic and mass spectrometric methods to ensure complete characterization [17] [47].

Deuterium Nuclear Magnetic Resonance Spectral Analysis

Deuterium nuclear magnetic resonance spectroscopy provides the most direct and comprehensive method for characterizing deuterated compounds [17] [18]. The technique exploits the nuclear magnetic properties of deuterium nuclei to provide detailed information about isotopic composition and structural features [17]. For highly deuterated compounds such as 2-aminonaphthalene-d7, deuterium nuclear magnetic resonance offers significant advantages over conventional proton nuclear magnetic resonance analysis [17].

The deuterium nucleus possesses a quadrupolar moment that results in characteristic spectral features distinct from proton nuclear magnetic resonance [17] [18]. Deuterium nuclear magnetic resonance spectra typically exhibit broader linewidths due to quadrupolar relaxation effects, but provide unambiguous identification of deuterated positions [17]. The chemical shift values in deuterium nuclear magnetic resonance closely parallel those observed in proton nuclear magnetic resonance, facilitating spectral interpretation [17].

For 2-aminonaphthalene-d7 analysis, deuterium nuclear magnetic resonance enables direct observation of deuterium atoms at all seven substituted positions [17]. The aromatic region of the spectrum displays characteristic resonances corresponding to deuterium atoms on the naphthalene ring system [17]. Integration of these signals provides quantitative information about deuterium incorporation levels at each position [17].

Sample preparation for deuterium nuclear magnetic resonance analysis requires careful consideration of solvent selection to avoid hydrogen-deuterium exchange [17]. Non-protic solvents such as chloroform-d or acetone-d6 provide optimal conditions for maintaining isotopic integrity during measurement [17]. Alternatively, samples can be analyzed neat to eliminate potential exchange processes [17].

Quantitative deuterium nuclear magnetic resonance analysis enables precise determination of isotopic enrichment levels [17]. The technique allows calculation of atom percent deuterium values through comparison of integrated signal intensities with internal standards [17]. For 2-aminonaphthalene-d7, typical enrichment determinations achieve precision levels within 0.5 atom percent [17].

| Deuterium Position | Chemical Shift Range (ppm) | Integration Ratio | Enrichment Level (%) |

|---|---|---|---|

| Aromatic H-1 | 7.8-8.1 | 1.0 | 98.5-99.2 |

| Aromatic H-3 | 7.4-7.7 | 1.0 | 98.7-99.1 |

| Aromatic H-4 | 7.2-7.5 | 1.0 | 98.6-99.0 |

| Aromatic H-5 | 7.2-7.5 | 1.0 | 98.8-99.3 |

| Aromatic H-6 | 7.4-7.7 | 1.0 | 98.4-99.1 |

| Aromatic H-7 | 7.8-8.1 | 1.0 | 98.6-99.2 |

| Aromatic H-8 | 7.6-7.9 | 1.0 | 98.7-99.0 |

Mass Spectrometry for Isotopic Enrichment Validation

Mass spectrometry provides complementary analytical capabilities for characterizing isotopic composition and molecular integrity of 2-aminonaphthalene-d7 [19] [21]. High-resolution mass spectrometry enables precise determination of molecular weight and isotopic distribution patterns [19] [46]. The technique offers exceptional sensitivity and can detect trace levels of isotopic impurities that may not be readily apparent through other analytical methods [21] [46].

Electrospray ionization mass spectrometry represents the preferred ionization method for analyzing 2-aminonaphthalene-d7 [19] [21]. The gentle ionization conditions preserve molecular integrity while enabling efficient ion formation [21]. The resulting mass spectra display characteristic isotopic envelopes that reflect the deuterium incorporation pattern [19] [46].

The molecular ion region of 2-aminonaphthalene-d7 mass spectra exhibits a distinctive isotopic distribution pattern [19] [21]. The base peak corresponds to the fully deuterated molecular ion at mass-to-charge ratio 151 (M+H)+, with satellite peaks representing partially deuterated species [1] [19]. Analysis of peak intensity ratios enables quantitative determination of isotopic purity [21] [46].

High-resolution mass spectrometry provides additional capabilities for structural confirmation through accurate mass determination [19] [46]. The measured molecular weight of 2-aminonaphthalene-d7 should correspond to the theoretical value within instrument precision limits [46]. Deviations from expected values may indicate structural rearrangements or side reactions during synthesis [19].

Tandem mass spectrometry techniques enable detailed fragmentation analysis that can confirm deuteration patterns [21]. Collision-induced dissociation of the molecular ion produces characteristic fragment ions that retain deuterium labels [21]. The fragmentation pattern provides additional structural confirmation and can identify the positions of deuterium incorporation [21].

Isotopic enrichment calculations from mass spectrometry data require careful consideration of natural isotope abundances and instrument resolution [21] [46]. Automated computational methods have been developed to facilitate accurate enrichment determinations from complex mass spectral envelopes [46]. These approaches enable rapid processing of large datasets while maintaining high precision [46].

| Mass Range (m/z) | Ion Assignment | Relative Intensity (%) | Deuterium Content |

|---|---|---|---|

| 144-145 | [M-7+H]+ | <0.5 | D0 species |

| 145-146 | [M-6+H]+ | <1.0 | D1 species |

| 146-147 | [M-5+H]+ | <1.5 | D2 species |

| 147-148 | [M-4+H]+ | <2.0 | D3 species |

| 148-149 | [M-3+H]+ | <2.5 | D4 species |

| 149-150 | [M-2+H]+ | <3.0 | D5 species |

| 150-151 | [M-1+H]+ | <3.5 | D6 species |

| 151-152 | [M+H]+ | >85.0 | D7 species |